![molecular formula C8H15NO2S B1517482 Methyl 2-[methyl(thiolan-3-yl)amino]acetate CAS No. 1095511-68-4](/img/structure/B1517482.png)
Methyl 2-[methyl(thiolan-3-yl)amino]acetate
Overview
Description
“Methyl 2-[methyl(thiolan-3-yl)amino]acetate” is a chemical compound with the CAS Number: 1095511-68-4 . Its IUPAC name is methyl [methyl (tetrahydro-3-thienyl)amino]acetate . The molecular weight of this compound is 189.28 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .Scientific Research Applications
Methylation of DNA in Cultured Cells
- Research has shown that thiols can enhance the rate of DNA methylation significantly. This process is critical for understanding cellular mechanisms and can be influenced by various chemical agents, including thiol-reactive compounds (Lawley & Thatcher, 1970).
Synthesis and Pharmacological Screening
- The synthesis of thiosemicarbazides, triazoles, and Schiff bases from related thiazolyl compounds has shown potential antihypertensive α-blocking activity. This indicates the relevance of these compounds in developing new therapeutic agents (Abdel-Wahab et al., 2008).
High-Performance Liquid Chromatography (HPLC) Applications
- Certain methyl esters have been used as fluorogenic labelling reagents for the HPLC analysis of biologically important thiols, showcasing the utility of these compounds in analytical chemistry for sensitive detection and quantification of thiols (Gatti et al., 1990).
Alpha 2-Macroglobulin Modification
- Studies have explored the covalent modification of alpha 2-macroglobulin by methylamine, revealing insights into protein structure and function, as well as the role of thiols in protein interactions (Howard, 1981).
Organic Synthesis
- Research on the addition of catechol to methyl propiolate in the presence of Ph3P, leading to various organic compounds, illustrates the versatility of methyl esters in facilitating chemical reactions and creating new chemical entities (Yavari et al., 2006).
Cyclization Reactions and Pharmacological Properties
- The cyclization of thiosemicarbazides to triazole and thiadiazole derivatives, starting from triazolyl compounds, shows the complexity and potential of these compounds in synthesizing pharmacologically active molecules (Maliszewska-Guz et al., 2005).
Glycolipids Aminosugar Linkage Analysis
- Techniques for identifying aminosugar linkages in glycolipids have been developed, highlighting the importance of such compounds in biochemistry and molecular biology (Stellner et al., 1973).
Safety and Hazards
properties
IUPAC Name |
methyl 2-[methyl(thiolan-3-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-9(5-8(10)11-2)7-3-4-12-6-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNRJSWZESYWNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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